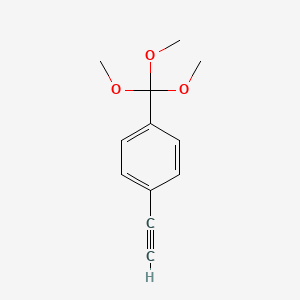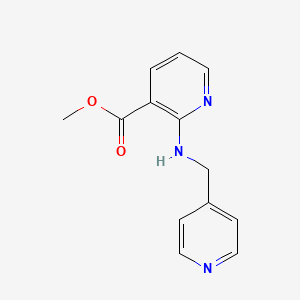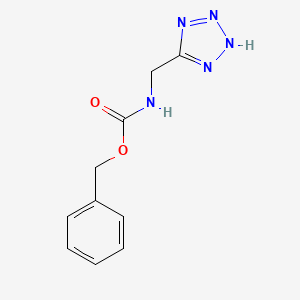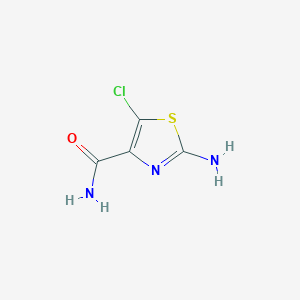
N-Boc-3-(2-pyridyl)-2-propyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring, a propynyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(2-pyridyl)-2-propyn-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-pyridinecarboxaldehyde.
Formation of Propargylamine: The aldehyde is reacted with propargylamine under basic conditions to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride to yield the propargylamine derivative.
Protection: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(2-pyridyl)-2-propyn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The propynyl group can be oxidized or reduced under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products
Substitution Products: Halogenated pyridine derivatives.
Oxidation Products: Carboxylic acids or alcohols.
Reduction Products: Alkanes or alkenes.
Deprotected Amine: 3-(2-pyridyl)-2-propyn-1-amine.
Aplicaciones Científicas De Investigación
N-Boc-3-(2-pyridyl)-2-propyn-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-Boc-3-(2-pyridyl)-2-propyn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the propynyl group can form covalent bonds with nucleophilic sites on proteins. The Boc group provides steric protection, allowing selective reactions at other sites.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-3-(2-pyridyl)-L-alanine: Another pyridine derivative with an alanine backbone.
N-Boc-3-(2-pyridyl)-2-propyn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
N-Boc-3-(2-pyridyl)-2-propyn-1-amine is unique due to its combination of a pyridine ring, a propynyl group, and a Boc-protected amine. This combination provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3-pyridin-2-ylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,10H2,1-3H3,(H,15,16) |
Clave InChI |
GLTPIAZMDCUDHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC#CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)




